Ethyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethylthiophene-3-carboxylic acid with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets. The pyridine moiety can interact with various enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
- 4,5-Dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylic acid
- Methyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate
Uniqueness
This compound is unique due to the presence of both the pyridine and thiophene moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and material science .
Properties
CAS No. |
62349-14-8 |
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Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3S/c1-4-20-15(19)12-9(2)10(3)21-14(12)17-13(18)11-5-7-16-8-6-11/h5-8H,4H2,1-3H3,(H,17,18) |
InChI Key |
SIRKUDYOQADFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=NC=C2 |
solubility |
5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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